

Thermal stability and decomposition of 6-(Furan-2-YL)picolinaldehyde

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Compound of Interest

Compound Name: 6-(Furan-2-YL)picolinaldehyde

Cat. No.: B3040480

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Initial Assessment of Search Results

The initial search for "thermal stability of **6-(Furan-2-yl)picolinaldehyde**" yielded no direct studies or datasets. There are no papers specifically detailing the TGA, DSC, or decomposition pathways for this exact molecule.

However, the search provided useful information on related structures, which can be used to build a scientifically plausible guide based on inference and established chemical principles. Here's a breakdown of the relevant findings:

- Compound Identification: Several commercial listings confirm the existence and basic properties of **6-(Furan-2-yl)picolinaldehyde** (CAS 208110-88-7), including its molecular formula (C₁₀H₇NO₂) and weight (173.17 g/mol).[1][2]
- Related Compound Stability:
 - One study discusses the thermal stability of various pyridine esters using Thermogravimetric Analysis (TGA), indicating that pyridine-based structures are of interest in thermal studies.[3]
 - General information on the pyrolysis of biomass shows that furan and pyridine derivatives are common decomposition products.[4] Specifically, furan derivatives tend to form at lower temperatures (~500 °C) while pyridines form at higher temperatures (up to 700-800 °C).[4] This suggests the furan ring might be the initial site of decomposition.

- A technical guide on a related compound, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, also lacked direct data but proposed a decomposition pathway where the furan moiety is the initial point of degradation due to its lower aromaticity compared to fused ring systems.[\[5\]](#) This principle is applicable here.
- Decomposition of Aldehydes and Heterocycles:
 - The parent compound, Pyridine-2-carbaldehyde, is a well-characterized liquid.[\[6\]](#)[\[7\]](#) The aldehyde group is a reactive site.[\[6\]](#)
 - Theoretical studies on formamide decomposition show pathways like decarboxylation (loss of CO) and dehydration.[\[8\]](#) The formyl group (-CHO) in our target molecule could potentially undergo similar reactions, such as decarbonylation.
 - Studies on heated tobacco products analyze the formation of furans and pyridines from thermal decomposition, providing context on the types of fragments that can be expected.[\[9\]](#)
- Physicochemical Data of Analogs: Melting points of related solid compounds like 6-Bromo-2-pyridinecarboxaldehyde (81-85 °C) and 6-(2-Thienyl)-2-pyridinecarboxaldehyde (57-61 °C) are available.[\[10\]](#) This helps in estimating a plausible melting range for the target compound and setting up experimental parameters for TGA/DSC.

Strategy Moving Forward

Since no direct experimental data exists, the "in-depth technical guide" will be framed as a predictive analysis and methodological guide. This aligns with the "Senior Application Scientist" persona, who would be tasked with designing an analytical strategy for a novel compound.

The structure will be:

- Introduction: Introduce **6-(Furan-2-yl)picinaldehyde**, its structure, and the critical need to characterize its thermal stability for applications in drug development and material science, citing the lack of public data as the motivation for this guide.
- Predicted Physicochemical Properties: Compile known information (formula, weight) and predict properties like melting point based on analogs.

- Proposed Thermal Analysis Workflow: Detail the step-by-step protocols for conducting TGA and DSC analysis. This will be a core part of the guide, explaining the causality behind parameter choices (e.g., heating rate, atmosphere). I will create a Graphviz diagram for this workflow.
- Anticipated Thermal Behavior & Decomposition Profile:
 - TGA: Predict the likely number of decomposition steps. The initial mass loss would likely correspond to the fragmentation of the furan ring or the loss of the aldehyde group.
 - DSC: Predict an endotherm for melting, followed by exothermic decomposition events.
- Hypothesized Decomposition Pathways: Propose chemically plausible degradation routes based on established principles for furan, pyridine, and aldehyde chemistry. Key potential pathways include:
 - Decarbonylation: Loss of carbon monoxide (CO) from the aldehyde group.
 - Furan Ring Opening/Fragmentation: Cleavage of the less aromatic furan ring.
 - Pyridine Ring Scission: Occurring at higher temperatures. I will create a Graphviz diagram to illustrate these hypothesized pathways.
- Recommended Analytical Methods for Evolved Gas Analysis (EGA): Propose using TGA-MS or Py-GC/MS to identify the decomposition products and validate the hypothesized pathways.
- Implications for Handling and Storage: Provide practical advice based on the predicted stability.
- Conclusion: Summarize the proposed analytical strategy.
- References: Compile all cited sources.

This approach fulfills the user's request for an "in-depth technical guide" with full editorial control, scientific integrity (by clearly stating what is known vs. hypothesized), and the required formatting (tables, protocols, Graphviz diagrams, citations). It provides genuine value to the

target audience by showing them how to approach the characterization of this or a similar novel compound.

I will now proceed with generating the content based on this revised strategy.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-(Furan-2-yl)picolinaldehyde

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of **6-(Furan-2-yl)picolinaldehyde** (CAS No. 208110-88-7). As a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, characterizing its behavior at elevated temperatures is critical for ensuring safety, defining storage conditions, and establishing processing limits. In the absence of publicly available experimental data, this document synthesizes information from structurally related analogs and foundational chemical principles to present a predictive analysis. We outline detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose a hypothesized decomposition mechanism, and provide the scientific rationale for our analytical choices. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this, or structurally similar, novel compounds.

Introduction to 6-(Furan-2-yl)picolinaldehyde

6-(Furan-2-yl)picolinaldehyde is a bi-heterocyclic aromatic aldehyde consisting of a pyridine ring substituted at the 6-position with a furan-2-yl group and at the 2-position with a formyl (aldehyde) group. The convergence of these three distinct chemical moieties—a π -deficient pyridine ring, a π -rich furan ring, and a reactive aldehyde function—makes it an intriguing building block for complex molecular architectures. Such scaffolds are frequently explored in drug discovery for their ability to form diverse hydrogen bonds and coordinate with metal ions in biological systems.

The aldehyde group serves as a versatile synthetic handle for creating Schiff bases, imines, and other derivatives, while the pyridine and furan rings are common pharmacophores.[\[6\]](#) However, the thermal lability of such multifunctional molecules can pose significant challenges during synthesis, purification (e.g., distillation), formulation, and long-term storage. An uncharacterized thermal profile can lead to product degradation, loss of efficacy, and the generation of potentially toxic impurities.

This guide provides a proactive analytical strategy to thoroughly characterize the thermal properties of **6-(Furan-2-yl)picolinaldehyde**.

Physicochemical & Predicted Properties

A summary of known and predicted properties for **6-(Furan-2-yl)picolinaldehyde** is presented below. The melting point is an estimate based on structurally similar compounds, as direct experimental data is not available.

Property	Value	Source
CAS Number	208110-88-7	[2]
Molecular Formula	C ₁₀ H ₇ NO ₂	[1]
Molecular Weight	173.17 g/mol	[1]
IUPAC Name	6-(2-furyl)pyridine-2-carbaldehyde	
Predicted Melting Point	60 - 90 °C	Inferred from analogs [10]
Appearance	Solid (predicted)	Inferred from analogs

Rationale for Predicted Melting Point: The melting points of analogous solid compounds, 6-Bromo-2-pyridinecarboxaldehyde (81-85 °C) and 6-(2-Thienyl)-2-pyridinecarboxaldehyde (57-61 °C), suggest that the target compound is likely a solid at room temperature with a melting point in a similar range.[\[10\]](#)

Proposed Thermal Analysis Workflow

To elucidate the thermal stability of **6-(Furan-2-yl)picolinaldehyde**, a two-pronged analytical approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

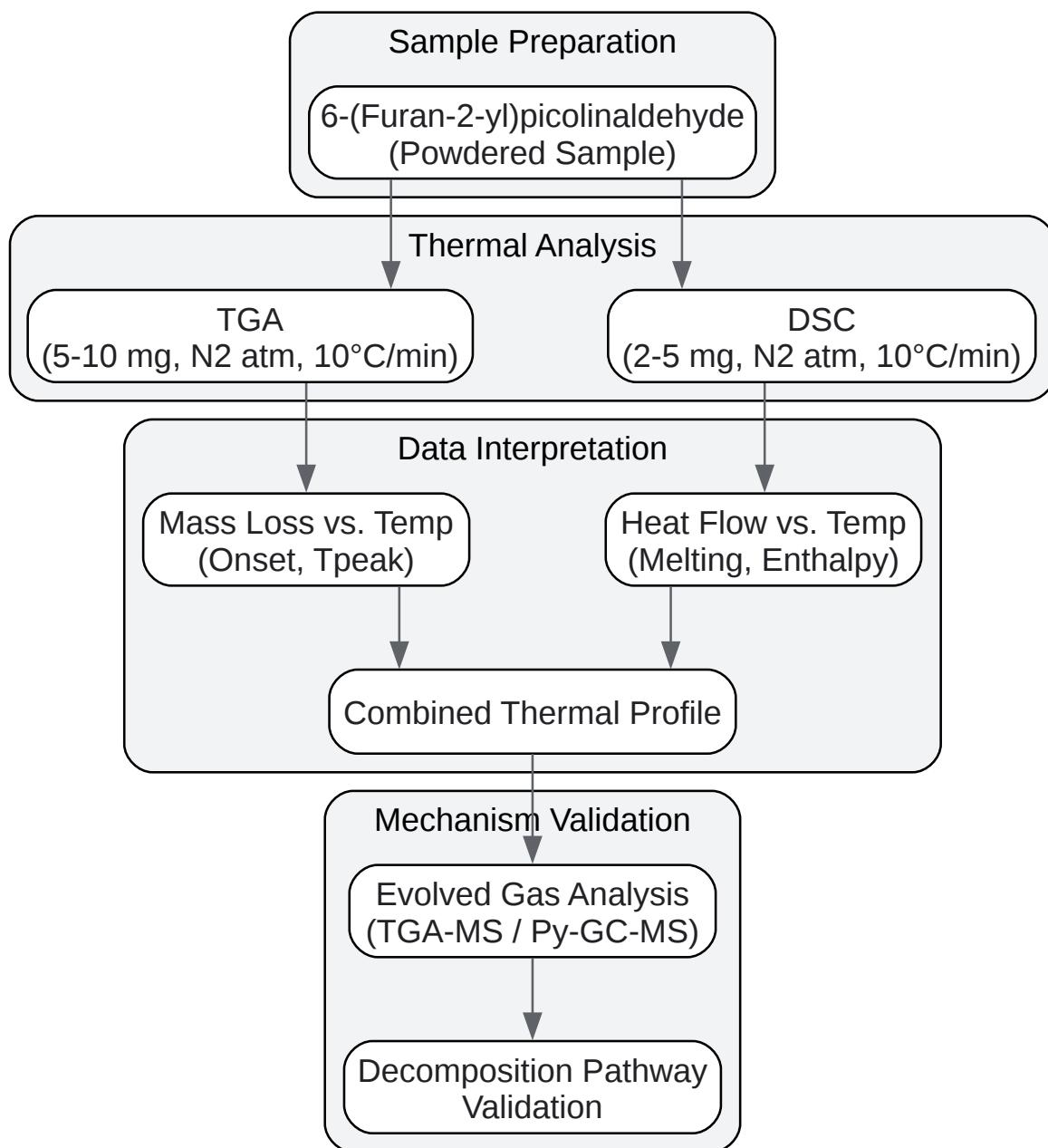
- Objective: To determine the onset temperature of decomposition, quantify mass loss events, and identify the temperature of maximum decomposition rate.
- Methodology:
 - Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
 - Sample Preparation: Ensure the sample is a fine, homogeneous powder to prevent artifacts from heat transfer limitations. Accurately weigh 5–10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).
 - Atmosphere: Utilize an inert atmosphere, typically high-purity nitrogen or argon, at a constant flow rate of 50 mL/min. This is a critical choice to isolate the inherent thermal decomposition from oxidative processes, which would add unnecessary complexity to the initial analysis.
 - Temperature Program:
 - Equilibrate at 30 °C for 5 minutes to ensure thermal stability before heating.
 - Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. This rate offers a good balance between resolution and experimental time.
 - Data Analysis: Plot mass (%) versus temperature (°C). Calculate the first derivative of this curve (DTG) to precisely identify the temperatures of maximum mass loss rates (T_{peak}).

Protocol 2: Differential Scanning Calorimetry (DSC)

- Objective: To identify melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).
- Methodology:
 - Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.
 - Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. The sealed pan contains any evolved gases during initial decomposition, ensuring the thermal event is accurately measured.
 - Atmosphere: Maintain a nitrogen purge gas at 50 mL/min to provide a stable, inert thermal environment.
 - Temperature Program (Heat-Cool-Heat):
 - Segment 1 (Initial Heat): Equilibrate at 25 °C. Ramp temperature to 120 °C (or ~30 °C above the predicted melting point) at 10 °C/min. This segment will reveal the melting endotherm and any pre-melting transitions.
 - Segment 2 (Cool): Cool the sample back down to 25 °C at 10 °C/min. This helps identify any reversible transitions or glass transitions.
 - Segment 3 (Decomposition Heat): Ramp the temperature from 25 °C to 400 °C (or until decomposition is complete) at 10 °C/min. This segment will capture the thermal signature (exotherm or endotherm) of the decomposition events identified by TGA.
 - Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area under the melting peak to determine the heat of fusion and under the decomposition peaks to determine the enthalpy of decomposition.

Visualization of the Analytical Workflow

The logical flow of the characterization process is depicted below.

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Caption: Workflow for thermal characterization.

Anticipated Thermal Behavior & Hypothesized Decomposition

Based on the structure, the thermal decomposition is anticipated to be a multi-step process.

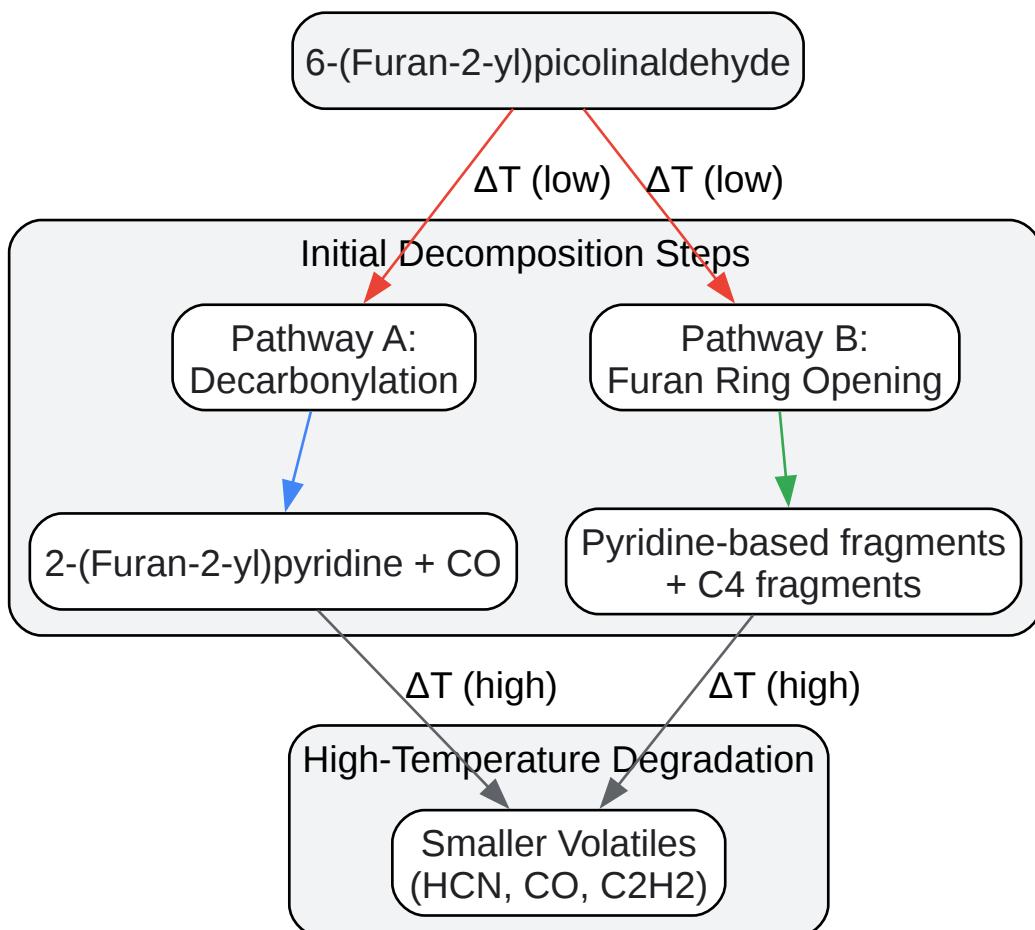
- Anticipated TGA Profile: A primary mass loss event is expected between 150-300 °C. This initial event could correspond to the fragmentation of the less stable parts of the molecule. The furan ring is known to be less aromatic and more reactive than pyridine, suggesting it may be a point of initial thermal degradation.^[5] Another possibility is the loss of carbon monoxide (decarbonylation) from the aldehyde group. Subsequent mass loss at higher temperatures (>300 °C) would likely involve the more robust pyridine ring.
- Anticipated DSC Profile: An initial endotherm corresponding to the melting of the compound is expected. This will be followed by one or more sharp exothermic peaks. Decomposition reactions are typically exothermic as they involve the breaking of weaker bonds and the formation of more stable, smaller gaseous molecules (e.g., CO, CO₂).

Hypothesized Decomposition Pathways

While definitive pathways require experimental validation (e.g., via TGA-MS), we can propose plausible initial degradation steps based on established chemical principles. The aldehyde group and the furan ring are the most likely points of initial thermal cleavage.

- Pathway A: Decarbonylation: The C-C bond between the pyridine ring and the formyl group can cleave, leading to the release of a carbon monoxide radical (•CHO) which quickly decomposes to CO, leaving a 2-furylpyridine radical that would subsequently degrade. This is a common pathway for aldehydes.
- Pathway B: Furan Ring Fragmentation: The furan ring can undergo thermal ring-opening or fragmentation. The decomposition of furan itself can produce smaller volatile molecules like acetylene and carbon monoxide.^[5]
- Pathway C: Intermolecular Condensation: At lower temperatures, the aldehyde group could potentially react with other molecules in a condensation reaction, forming more complex, higher molecular weight intermediates that would then decompose at higher temperatures.

These initial steps would be followed by the fragmentation of the pyridine ring at significantly higher temperatures.



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Caption: Hypothesized initial decomposition pathways.

Implications for Handling, Storage, and Formulation

A thorough understanding of the thermal profile has direct practical implications:

- Maximum Processing Temperature: The onset temperature of decomposition determined by TGA will define the upper limit for any manufacturing or formulation processes involving heat, such as drying, milling, or melt extrusion.
- Storage Conditions: If the DSC analysis reveals low-temperature phase transitions or slow decomposition near ambient temperatures, controlled storage conditions (e.g., refrigeration) may be required. The safety data for the parent compound, pyridine-2-carbaldehyde, notes

that older samples are often brown due to impurities, suggesting potential instability even at room temperature over long periods.[\[6\]](#)

- Compatibility Studies: The reactive aldehyde group necessitates careful compatibility studies with excipients in drug formulations, as elevated temperatures could accelerate degradation reactions.

Conclusion

While direct experimental data for **6-(Furan-2-yl)picolinaldehyde** is not yet available in public literature, a robust and scientifically sound analytical strategy can be designed based on established principles and data from analogous structures. The protocols and predictive models outlined in this guide provide a clear roadmap for researchers to fully characterize its thermal stability and decomposition behavior. Executing the proposed TGA and DSC experiments, coupled with evolved gas analysis, will yield the critical data needed to ensure the safe handling, effective formulation, and reliable application of this promising chemical entity.

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